4-chloro-N-[2-(3-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide
Description
Properties
IUPAC Name |
4-chloro-N-[2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O3S/c24-18-7-5-17(6-8-18)23(29)25-9-10-27-15-21(19-3-1-2-4-20(19)27)31-16-22(28)26-11-13-30-14-12-26/h1-8,15H,9-14,16H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJUAMMAHGUHRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-(3-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide typically involves multiple steps. The process begins with the preparation of the indole derivative, followed by the introduction of the morpholine ring and the benzamide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[2-(3-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various derivatives with different functional groups.
Scientific Research Applications
4-chloro-N-[2-(3-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or anti-microbial properties.
Industry: The compound is used in the development of new materials, such as polymers or coatings, and in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(3-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Triazole or Benzothiazole Cores
- 2-Chloro-N-[1-(5-{[2-(4-fluorophenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide (ZVT): Replaces the indole ring with a triazole core and introduces a 4-fluorophenoxy group. The fluorine enhances metabolic stability, while the triazole may improve binding to MtKasA (β-ketoacyl ACP synthase I), a target in tuberculosis research .
- N-{2-[(4-Chlorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(4-morpholinylcarbonyl)benzamide: Substitutes indole with benzothiazole, retaining the morpholine and sulfanyl motifs.
Indole Derivatives with Varied Substituents
- N-[2-(3-{[2-(Cyclopentylamino)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-fluorobenzamide: Replaces morpholine with a cyclopentylamino group. The cyclopentyl moiety may reduce solubility compared to morpholine but could improve membrane permeability .
- 4-Chloro-N-{2-[3-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide :
Simplified Analogues
- 4-Chloro-N-[2-(morpholin-4-yl)ethyl]benzamide :
- A truncated version lacking the indole-sulfanyl side chain.
- Serves as a lead compound for structure-activity relationship (SAR) studies, highlighting the importance of the indole-morpholine-sulfanyl motif in enhancing target affinity .
Q & A
Q. What established synthetic routes are available for this compound, and how are intermediates characterized?
Methodological Answer: The synthesis involves multi-step pathways:
- Step 1 : Formation of the indole core via Vilsmeier-Haack reaction or condensation of hydrazonamide derivatives .
- Step 2 : Introduction of the morpholinyl-sulfanyl moiety using coupling agents (e.g., EDC/HOBt) under controlled pH (6.5–7.5) and temperature (0–5°C) .
- Step 3 : Final benzamide coupling via nucleophilic acyl substitution .
Q. Characterization Techniques :
Q. What in vitro assays are suitable for initial biological activity screening?
Methodological Answer:
Q. Key Considerations :
- Use positive controls (e.g., cisplatin for cytotoxicity).
- Optimize DMSO concentration (<0.1% to avoid cell death artifacts) .
Advanced Research Questions
Q. How can reaction yields for morpholinyl-containing intermediates be optimized?
Methodological Answer:
Q. Data-Driven Example :
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| DMF, 25°C | 62 | 95 |
| DMSO, 0°C | 78 | 98 |
| THF, Reflux | 45 | 88 |
Q. How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Structural Analysis : Compare substituent effects (e.g., chloro vs. nitro groups on indole) using QSAR models .
- Assay Standardization : Replicate experiments under identical conditions (pH, cell line passage number) .
- Statistical Validation : Apply ANOVA or Tukey’s test to assess significance of IC₅₀ variations .
Q. Case Study :
Q. What computational methods predict target interactions and pharmacokinetics?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to Bcl-2 (PDB: 2O2F). Key interactions: morpholinyl oxygen with Arg103 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å indicates stable complexes) .
- ADMET Prediction : SwissADME for logP (2.1), bioavailability score (0.55) .
Q. Example Output :
| Parameter | Prediction |
|---|---|
| logP | 2.1 |
| H-bond donors | 3 |
| CYP2D6 inhibition | High |
Q. How to design analogs for improved metabolic stability?
Methodological Answer:
- Bioisosteric Replacement : Substitute morpholinyl with piperazinyl (reduces CYP450 metabolism) .
- ProDrug Strategies : Introduce ester moieties for slow hydrolysis in plasma .
- Metabolite Identification : Use LC-MS/MS to track hepatic microsomal degradation .
Q. Synthetic Example :
| Analog | Half-life (Human Liver Microsomes) |
|---|---|
| Parent Compound | 1.2 h |
| Piperazinyl Analog | 3.8 h |
Data Contradiction Analysis
Example : Conflicting reports on solubility in aqueous buffers.
- Root Cause : Polymorphism (amorphous vs. crystalline forms).
- Resolution : Perform PXRD to identify dominant form and standardize recrystallization protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
